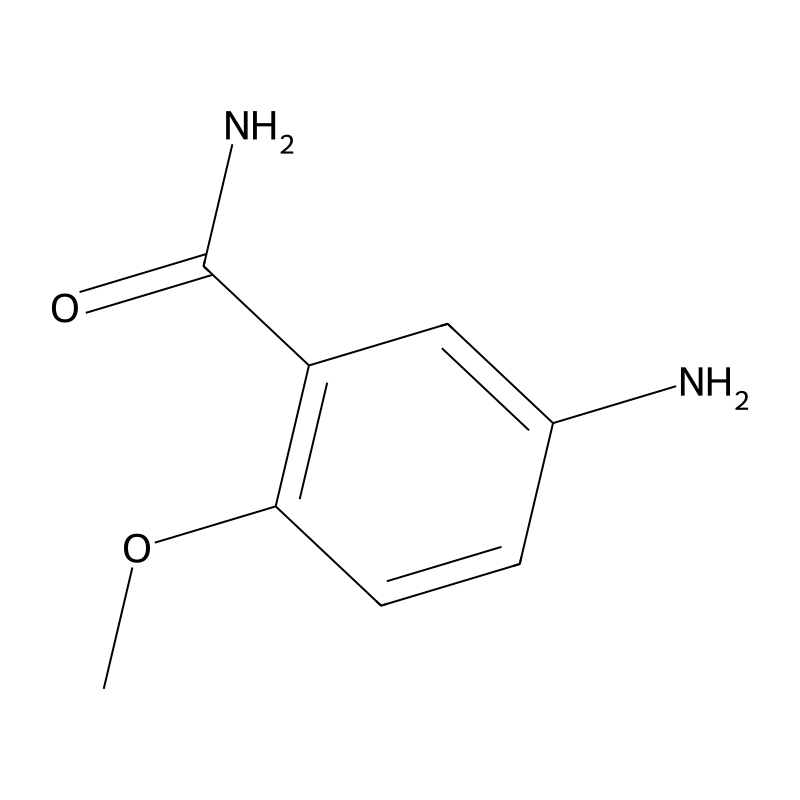5-Amino-2-methoxybenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antioxidant and Antibacterial Activities
Scientific Field: Biochemistry
Application Summary: 5-Amino-2-methoxybenzamide is used in the synthesis of novel benzamide compounds, which have been found to exhibit antioxidant and antibacterial activities.
Methods of Application: The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity.
Synthesis of Biologically Active Molecules
Scientific Field: Organic Chemistry
Application Summary: Amino acids, including 5-Amino-2-methoxybenzamide, can be used as synthons for the preparation of biologically active molecules and peptidomimetic drugs.
Synthesis of Other Chemical Compounds
Application Summary: 5-Amino-2-methoxybenzamide is used as a starting material in the synthesis of other chemical compounds.
Amine-Functionalized Metal–Organic Frameworks (MOFs)
Scientific Field: Materials Science
Application Summary: Amine-functionalized MOFs have attracted much attention mainly for CO2 capture.
Drug Discovery
Scientific Field: Pharmacology
Application Summary: Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological and potential drug industries. As a benzamide, 5-Amino-2-methoxybenzamide could potentially be used in these areas.
Industrial Applications
Scientific Field: Industrial Chemistry
Application Summary: Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture.
5-Amino-2-methoxybenzamide is an organic compound with the chemical formula . It is characterized by the presence of an amino group () and a methoxy group () attached to a benzene ring. This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications in pharmaceutical chemistry. The structure features a methoxy group at the second position and an amino group at the fifth position on the benzene ring, influencing its reactivity and biological properties .
- Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives, which can further undergo hydrolysis or other transformations.
- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
- Electrochemical Oxidation: This compound has been studied for its electrochemical properties, demonstrating potential as an antioxidant through free radical scavenging mechanisms .
5-Amino-2-methoxybenzamide exhibits notable biological activities, particularly in the context of cancer research. It has been implicated in:
- Anticancer Properties: Studies indicate that derivatives of this compound can inhibit cell growth in various cancer lines by modulating cyclooxygenase pathways and inducing apoptosis .
- Antioxidant Activity: The compound has shown potential as a powerful antioxidant, capable of scavenging free radicals, which is beneficial for cellular protection against oxidative stress .
- Inhibition of Hedgehog Signaling: Research has highlighted its role in inhibiting aberrant Hedgehog signaling pathways associated with certain cancers, making it a candidate for further therapeutic exploration .
The synthesis of 5-Amino-2-methoxybenzamide typically involves several steps:
- Starting Materials: The synthesis often begins with 2-methoxybenzoic acid or its derivatives.
- Formation of Amides: The carboxylic acid can be converted to an acyl chloride using thionyl chloride, followed by reaction with ammonia or an amine to form the corresponding amide.
- Purification: The product is usually purified through recrystallization or chromatography to obtain high-purity 5-Amino-2-methoxybenzamide .
5-Amino-2-methoxybenzamide has several applications in various fields:
- Pharmaceutical Development: Its derivatives are explored for their potential as anticancer agents and anti-inflammatory drugs.
- Chemical Research: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
- Biological Studies: Employed in studies investigating the mechanisms of action against cancer cells and other diseases .
Studies on 5-Amino-2-methoxybenzamide have focused on its interactions with biological targets:
- Binding Affinity: Research has evaluated its binding affinity to specific proteins involved in cancer pathways, such as Smoothened protein in Hedgehog signaling.
- Mechanism of Action: Investigations into how this compound modulates biochemical pathways have revealed insights into its potential therapeutic effects against malignancies .
Several compounds share structural similarities with 5-Amino-2-methoxybenzamide. Here are some notable examples:
These compounds are structurally related but may exhibit unique biological activities due to variations in substituents and their positions on the aromatic ring. This highlights the importance of structural modifications in influencing pharmacological properties.
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








